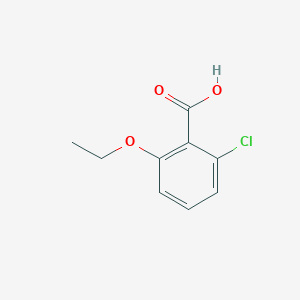

2-Chloro-6-ethoxybenzoic acid

Description

2-Chloro-6-ethoxybenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and an ethoxy group (-OCH₂CH₃) at the 6-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including altered acidity, solubility, and reactivity compared to unsubstituted benzoic acid or its halogenated analogs.

Properties

IUPAC Name |

2-chloro-6-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYCWKVXKAVSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxybenzoic acid typically involves the chlorination of 6-ethoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the second position with a chlorine atom. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Oxidation: Formation of 2-chloro-6-ethoxybenzaldehyde or this compound.

Reduction: Formation of 2-chloro-6-ethoxybenzyl alcohol or 2-chloro-6-ethoxybenzaldehyde.

Scientific Research Applications

Organic Synthesis

2-Chloro-6-ethoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a building block for pharmaceuticals and agrochemicals. The compound can be utilized in various reactions, including nucleophilic substitutions and coupling reactions.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer cells), through mechanisms involving oxidative stress modulation and caspase activation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 32 µg/ml |

Case Study 2: Anticancer Mechanisms

In another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7), treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further development as an anticancer agent.

| Treatment Concentration | Cell Viability (%) | IC50 Value (µM) |

|---|---|---|

| Control | 100 | - |

| 10 µM | 80 | - |

| 25 µM | 50 | - |

| 50 µM | 20 | 25 |

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

Disrupting Cell Membranes: Affecting the integrity and function of cell membranes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-chloro-6-ethoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Acidity and Solubility

Substituents on the aromatic ring significantly impact acidity and solubility. Key comparisons include:

*Acidity (pKa) values are approximate and derived from analogous compounds.

†Estimated based on electron-withdrawing (Cl) and electron-donating (ethoxy) substituent effects.

- Acidity : The ethoxy group is less electron-withdrawing than fluorine or hydroxyl groups, resulting in a marginally higher pKa compared to 2-chloro-6-fluorobenzoic acid or 2-chloro-6-hydroxybenzoic acid. Methoxy and ethoxy analogs exhibit similar acidity due to comparable electronic effects .

- Solubility : The ethoxy group reduces water solubility compared to hydroxyl-substituted analogs but enhances solubility in organic solvents, making it favorable for synthetic chemistry applications .

Pharmaceutical and Agrochemical Relevance

- Bioactive Derivatives: Compounds like 5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid () highlight the role of chloro-substituted benzoic acids in drug design. The ethoxy group in this compound may improve bioavailability compared to nitro- or fluoro-substituted analogs (e.g., 2-chloro-6-nitrobenzaldehyde, ).

- Herbicide Development: Ethoxy-substituted analogs are less electrophilic than nitro derivatives (e.g., 2-chloro-6-nitrotoluene, ), reducing non-target reactivity in agrochemical formulations.

Biological Activity

2-Chloro-6-ethoxybenzoic acid (CAS Number: 1020998-62-2) is a benzoic acid derivative that has garnered interest in various fields due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical applications. This article delves into the biological activity of this compound, examining its mechanisms, research findings, and potential applications.

This compound features a chlorine atom and an ethoxy group attached to a benzoic acid backbone. These functional groups contribute to its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 216.65 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This inhibition can be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways that regulate inflammation and immune responses.

- Membrane Disruption : The presence of the ethoxy group enhances its ability to integrate into lipid membranes, leading to increased permeability and cell death in microbial cells.

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains including Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound was found to be particularly effective against Gram-positive bacteria.

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound at concentrations of 50 µM led to a 40% decrease in TNF-α production compared to control groups .

Research Applications

The potential applications of this compound extend beyond basic research:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.

- Agricultural Use : Given its biological activity, the compound may also be explored as a natural pesticide or herbicide.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, contributing to advancements in synthetic chemistry .

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-ethoxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A plausible synthesis route involves electrophilic substitution and esterification. For example, salicylic acid derivatives can undergo ethoxylation (using ethanol and sulfuric acid as a catalyst, as seen in 2-ethyl-6-hydroxybenzoic acid synthesis ) followed by chlorination at the ortho position. Optimization includes:

- Temperature control : Maintaining 60–80°C during ethoxylation to minimize side reactions.

- Catalyst selection : Concentrated H₂SO₄ for esterification, with stoichiometric adjustments to reduce hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Yield improvements require monitoring reaction progress via TLC and adjusting molar ratios of reagents.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for substituent effects?

- Methodological Answer :

- ¹H/¹³C NMR : The ethoxy (-OCH₂CH₃) group shows a triplet (~1.3 ppm for CH₃) and quartet (~3.5–4.0 ppm for CH₂). The chlorine substituent deshields adjacent aromatic protons, shifting signals downfield (e.g., ~7.5–8.0 ppm) .

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O from ethoxy).

- Mass spectrometry : Molecular ion peak at m/z 200–220 (exact mass depends on isotopic Cl pattern).

Substituent effects (Cl’s electronegativity, ethoxy’s steric bulk) must be considered when assigning peaks, as they alter electron density and coupling patterns.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) using SHELX software resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SCXRD with SHELXL enables precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between -COOH groups). Key steps:

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 200 K to reduce thermal motion artifacts.

- Structure solution : Direct methods (SHELXT) for phase estimation, followed by refinement (SHELXL) with anisotropic displacement parameters.

- Validation : Check R-factor convergence (<0.05) and residual electron density maps for omitted solvent molecules.

For derivatives with disordered ethoxy groups, apply restraints to Cl and O positions to improve model accuracy .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states. Optimize geometries at the B3LYP/6-31G(d) level, accounting for solvent effects (e.g., ethanol PCM model).

- NBO analysis : Evaluate charge distribution to identify reactive sites (Cl as a leaving group, activated by electron-withdrawing -COOH).

- Molecular dynamics : Simulate reaction trajectories to assess steric hindrance from the ethoxy group.

Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release using AgNO₃ titration) can resolve discrepancies between predicted and observed reactivity .

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Contradictions often arise from impurities or varying assay conditions. Mitigation strategies include:

- Purity verification : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity .

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle).

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers or confounding variables (e.g., solvent polarity affecting solubility) .

Methodological Considerations for Data Reproducibility

Q. What storage and handling protocols ensure stability of this compound in long-term studies?

- Methodological Answer :

- Storage : Desiccate at –20°C in amber vials to prevent photodegradation. Avoid aqueous buffers unless lyophilized .

- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions to prevent hydrolysis of the ethoxy group.

- Stability monitoring : Periodic NMR or LC-MS checks to detect decomposition (e.g., loss of Cl or ethoxy groups) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.